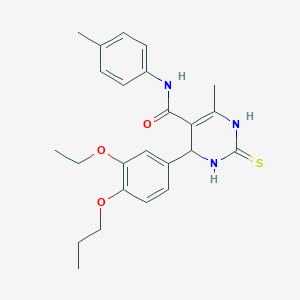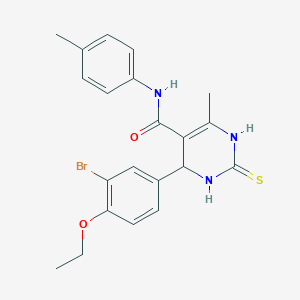![molecular formula C19H19Cl2NO7S B306246 ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306246.png)
ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is a chemical compound that has been widely studied in scientific research. It is a member of the thiazolidinedione family of compounds and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is complex and not fully understood. It is thought to work by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. In addition, it has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate are diverse and include improvements in insulin sensitivity, reductions in blood glucose levels, and anticancer effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate in lab experiments is its well-established pharmacological profile. It has been extensively studied in both in vitro and in vivo models, and its mechanism of action is relatively well understood. However, one limitation is its complex synthesis, which may make it difficult to obtain in large quantities for some experiments.
Orientations Futures
There are several potential future directions for research on ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate. One area of interest is its potential use in combination with other antidiabetic or anticancer drugs to enhance their therapeutic effects. Another potential direction is the development of more efficient synthesis methods to improve the availability of the compound for research purposes. Additionally, further investigation into its mechanism of action and potential side effects may be warranted.
Méthodes De Synthèse
The synthesis of ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is a complex process that involves several steps. One commonly used method involves the reaction of 3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzaldehyde with 2-aminoethanethiol in the presence of a catalyst to form the intermediate compound 2-[(3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene)amino]ethanethiol. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the final product.
Applications De Recherche Scientifique
Ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate has been extensively studied in scientific research, particularly in the areas of diabetes and cancer. It has been found to have potent antidiabetic effects, including the ability to improve insulin sensitivity and reduce blood glucose levels. In addition, it has been shown to have anticancer properties, including the ability to induce apoptosis and inhibit tumor growth.
Propriétés
Nom du produit |
ethyl 2-{(5E)-5-[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate |
|---|---|
Formule moléculaire |
C19H19Cl2NO7S |
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
ethyl 2-[(5E)-5-[[3,5-dichloro-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C19H19Cl2NO7S/c1-4-27-15(23)9-29-16-12(20)6-11(7-13(16)21)8-14-17(24)22(19(26)30-14)10(3)18(25)28-5-2/h6-8,10H,4-5,9H2,1-3H3/b14-8+ |
Clé InChI |
OZJACFFQVWETLG-RIYZIHGNSA-N |
SMILES isomérique |
CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)S2)C(C)C(=O)OCC)Cl |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OCC)Cl |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)





![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-3-(2,4-dichlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B306173.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![2-{5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B306175.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306177.png)
![4-Chloro-3-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B306179.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B306181.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306185.png)